(4-Methoxyphenyl)(2-phenylmorpholino)methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-7-15(8-10-16)18(20)19-11-12-22-17(13-19)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVCXIIAFIRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
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Activation of the acyl chloride : 4-Methoxybenzoyl chloride reacts with a base (e.g., triethylamine) to generate a reactive acylium intermediate.
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Nucleophilic attack : The secondary amine group of 2-phenylmorpholine attacks the electrophilic carbonyl carbon, displacing chloride and forming the methanone product.
The general reaction is represented as:
Standard Protocol
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Reagents :
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4-Methoxybenzoyl chloride (1.2 equiv)
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2-Phenylmorpholine (1.0 equiv)
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Triethylamine (2.5 equiv)
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Dichloromethane (DCM) solvent
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Procedure :
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Dissolve 2-phenylmorpholine (10 mmol) in anhydrous DCM (50 mL) under nitrogen.
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Add triethylamine (25 mmol) dropwise at 0°C.
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Introduce 4-methoxybenzoyl chloride (12 mmol) slowly over 30 minutes.
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Stir at room temperature for 12 hours.
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Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
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Yield : 78–82%
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Purity : >98% (HPLC)
Alternative Methods and Modifications
Schotten-Baumann Conditions
A modified approach employs aqueous-organic biphasic conditions to enhance reaction efficiency:
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Base : Sodium hydroxide (10% aqueous solution)
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Solvent : Tetrahydrofuran (THF)
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Advantages : Faster reaction (4–6 hours), reduced side products from over-alkylation.
| Parameter | Standard Method | Schotten-Baumann |
|---|---|---|
| Reaction Time | 12 hours | 4.5 hours |
| Yield | 78% | 85% |
| Solvent Volume (mL) | 50 | 30 |
Solid-Phase Synthesis
Recent advancements utilize polymer-supported morpholine derivatives to streamline purification:
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Resin : Wang resin-functionalized 2-phenylmorpholine
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Coupling Agent : HATU (1.1 equiv)
Critical Reaction Parameters
Base Selection
Triethylamine remains the preferred base due to its optimal pKa (10.75) for deprotonating the morpholine amine without promoting esterification side reactions. Alternatives like DBU or DIPEA show comparable yields but increase costs.
Solvent Effects
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Polar aprotic solvents (DCM, THF): Enhance nucleophilicity of 2-phenylmorpholine.
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Ether solvents (diethyl ether): Reduce reaction rate by 40% due to poor solubility of the acyl chloride.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (CN102557985A) describes a continuous flow system for large-scale synthesis:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxybenzoyl chloride | 220 |
| 2-Phenylmorpholine | 180 |
| Triethylamine | 50 |
| Total Raw Materials | 450 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of (4-methoxyphenyl)(2-phenylmorpholino)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (4-Methoxyphenyl)(2-phenylmorpholino)methanone , also known by its CAS number 946291-77-6, is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article will explore its synthesis, biological activities, and potential applications through a comprehensive review of available literature and documented case studies.
Pharmacological Effects
Research indicates that this compound exhibits several potential pharmacological activities, including:
- Anti-inflammatory : Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly through COX inhibition.
- Anticancer : Preliminary studies suggest that derivatives may exhibit cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
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Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of structurally related compounds demonstrated significant activity against specific cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.
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COX Inhibition :
- Research has shown that compounds with sulfonamide groups exhibit COX-2 inhibition rates up to 47.1% at concentrations of 20 µM, indicating potential anti-inflammatory properties for this compound.
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Molecular Docking Studies :
- Molecular docking studies have suggested strong interactions between this compound and specific enzyme active sites, indicating its potential as a lead compound for drug development targeting inflammatory diseases.
Summary of Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity | Significant activity against cancer cell lines |
| COX Inhibition | Up to 47.1% inhibition at 20 µM concentration |
| Molecular Docking | Strong interactions with enzyme active sites |
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Methoxyphenyl)(2-phenylmorpholino)methanone can be contextualized by comparing it to analogous benzophenone and morpholine-containing derivatives. Below is a detailed analysis:
Structural Analogues with Morpholino Substituents
- (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db): Key Features: Incorporates a cyclopropane ring fused to a phenyl group and a morpholino ketone. Synthesis: Prepared via a phenol-epoxide coupling reaction with 66% yield, demonstrating efficient synthetic accessibility .
- (4-Bromo-2,6-difluorophenyl)(morpholino)methanone: Key Features: Halogenated (Br, F) phenyl group attached to the morpholino ketone. Differentiation: Halogens increase electrophilicity and may enhance binding to hydrophobic pockets in biological targets. However, the absence of a methoxy group reduces electron-donating effects .
Benzophenones with Heterocyclic Modifications
- Diphenylmethane(2-aminophenyl)(4-methoxyphenyl)methanone: Key Features: Contains an aminophenyl group instead of morpholino. Synthesis: Synthesized via a Grignard reaction under argon in 24 hours, highlighting divergent synthetic pathways compared to morpholino derivatives . Differentiation: The amino group introduces hydrogen-bonding capability, which may enhance target affinity but reduce metabolic stability.
- (4-Amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone: Key Features: Combines thiazole and thiophene rings with a 4-methoxyphenyl group. Structural Analysis: Characterized by FTIR and NMR, with a HOMO-LUMO gap of -7.328 eV, indicating high stability and reactivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility: Morpholino derivatives like 15db are synthesized efficiently (66% yield), suggesting robustness in routes for the target compound .
- Conformational Dynamics : Dihedral angles (e.g., 56.34° in ) influence molecular planarity and interaction with biological targets .
- Electronic Effects : Methoxy groups enhance electron density, while halogens (F, Br) increase electrophilicity, critical for structure-activity relationships .
Biological Activity
Overview
(4-Methoxyphenyl)(2-phenylmorpholino)methanone, also known as compound B6499565, is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a methoxyphenyl group and a phenylmorpholino group, which are believed to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- DU145 (prostate carcinoma)
- HepG2 (liver carcinoma)
In a comparative study, the compound demonstrated an inhibition rate comparable to established chemotherapeutic agents like Sunitinib. The results are summarized in Table 1.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data suggests that the compound could serve as a lead for developing new antitumor drugs.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that it induces S-phase arrest in HepG2 cells, leading to reduced cell proliferation.
- Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, evidenced by changes in the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Study on HepG2 Cells
A detailed investigation into the effects of this compound on HepG2 cells revealed:
- Cell Cycle Analysis : Flow cytometry indicated an increase in the S-phase population upon treatment with the compound.
- Western Blot Analysis : Treatment resulted in upregulation of Bax and downregulation of Bcl-2, confirming the induction of apoptosis.
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand its unique properties, it is essential to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Methoxyphenyl)(morpholino)methanone | Methoxy group on a different phenyl ring | Moderate antitumor activity |
| (4-Chloro-3-nitrophenyl)(phenyl)methanone | Contains chloro and nitro groups | Varies by substitution |
| (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone | Pyrrole ring instead of morpholine | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key structural features of (4-Methoxyphenyl)(2-phenylmorpholino)methanone, and how do they influence its reactivity?
- The compound’s structure includes a 4-methoxyphenyl group (electron-donating methoxy substituent) and a 2-phenylmorpholine moiety (heterocyclic ring with nitrogen and oxygen). The methoxy group enhances solubility in organic solvents and may modulate electronic effects, while the morpholine ring contributes to conformational flexibility and potential hydrogen-bonding interactions . Crystallographic studies of analogous compounds reveal dihedral angles between aromatic rings (e.g., ~56°), which influence steric interactions and binding affinity .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments, such as methoxy (-OCH3) and morpholine protons, and confirms regiochemistry .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 325.58 g/mol for analogous compounds) and fragmentation patterns .
Q. What synthetic routes are commonly employed for this compound?
- Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to attach the phenylmorpholine moiety to the methoxyphenyl ketone. Key steps include:
- Use of palladium/copper catalysts for cross-coupling reactions .
- Optimization of solvents (e.g., dichloromethane, ethanol) and reaction temperatures (60–100°C) to maximize yield .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and target interactions of this compound?
- Molecular Docking : Simulates binding to receptors (e.g., kinases, GPCRs) by analyzing steric/electronic complementarity. For example, morpholine oxygen may form hydrogen bonds with catalytic residues .
- Structure-Activity Relationship (SAR) Modeling : Compares substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess conformational stability in biological membranes or solvent environments .
Q. What experimental challenges arise in optimizing synthesis yield, and how can they be addressed?
- Low Yield in Coupling Steps : May result from steric hindrance or catalyst deactivation. Solutions include:
- Screening alternative catalysts (e.g., Pd2(dba)3 with Xantphos ligands) .
- Using microwave-assisted synthesis to reduce reaction time and byproducts .
- Purification Issues : Column chromatography with gradient elution (hexane/EtOAc) separates stereoisomers or regioisomers .
Q. How do discrepancies in crystallographic data affect the interpretation of molecular interactions?
- Variations in dihedral angles (e.g., ±5°) between aromatic rings can alter binding modes. For example, a 56° angle in (4-Methoxyphenyl)(2-methylphenyl)methanone suggests moderate steric hindrance, while smaller angles may enhance π-π stacking .
- Hydrogen-Bonding Networks : Discrepancies in morpholine oxygen positioning (e.g., axial vs. equatorial) impact solubility and target affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH, cell lines) .
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular assays to rule out false positives .
- Control for Substituent Effects : Test analogs with halogen or alkyl groups to isolate contributions of the methoxy/morpholine moieties .
Q. How is this compound applied in materials science or advanced drug delivery systems?
- Polymer Functionalization : The morpholine group can act as a ligand in metal-organic frameworks (MOFs) for controlled drug release .
- Photodynamic Therapy : Methoxyphenyl ketones exhibit light-activated reactivity, enabling ROS generation in cancer cells .
Methodological Guidance
- For Structural Analysis : Combine X-ray crystallography (e.g., ORTEP diagrams ) with DFT calculations to validate bond lengths/angles .
- For Bioactivity Studies : Use knockout models or CRISPR-Cas9 to confirm target specificity in vitro .
- For Synthetic Optimization : Employ DoE (Design of Experiments) to systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
